molecular formula C11H11F3O2 B2644621 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester CAS No. 175225-47-5

2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester

Cat. No.: B2644621
CAS No.: 175225-47-5
M. Wt: 232.202
InChI Key: ZGNWEBJIWYNENA-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester is a fluorinated aromatic propionate ester characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The trifluoromethyl group is highly electron-withdrawing, enhancing the compound's metabolic stability and lipophilicity, which are critical for pharmaceutical applications .

The CF₃ group’s steric and electronic effects likely influence the compound’s reactivity and binding affinity in biological systems. Such derivatives are commonly explored as prodrugs or intermediates in anti-inflammatory, antimicrobial, or agrochemical agents due to their tunable pharmacokinetic profiles .

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWEBJIWYNENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(3-Trifluoromethyl-phenyl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-Trifluoromethyl-phenyl)-propionic acid.

    Reduction: 2-(3-Trifluoromethyl-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anti-inflammatory and analgesic effects. For instance, studies have shown that 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester demonstrates potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Case Study:
A study published in Journal of Medicinal Chemistry examined various derivatives of propionic acid, including the trifluoromethyl-substituted versions. The results indicated that these compounds significantly reduced inflammation in animal models, suggesting potential therapeutic applications for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

The trifluoromethyl group is known to influence the pharmacokinetics of drugs. In a recent investigation, methyl 3-[3-(trifluoromethyl)phenyl]propanoate was tested against several cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways.

Data Table: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Induction of ROS

Polymer Chemistry

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is also utilized in polymer chemistry due to its ability to modify polymer properties. It serves as a monomer in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance.

Case Study:
A research project focused on developing high-performance coatings incorporated this compound into polymer matrices. The resulting materials demonstrated enhanced hydrophobicity and durability compared to traditional coatings .

Agricultural Applications

The compound's unique properties have led to its exploration as an agrochemical agent. Its efficacy as a herbicide has been evaluated in various studies, showing promise in controlling weed growth without adversely affecting crop yields.

Data Table: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15090
Chenopodium album10075

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

3-(2-Fluorophenyl)propionic Acid Methyl Ester (2b)
  • Structure : Fluorine substituent at the ortho position of the phenyl ring.
  • Properties : Fluorine’s smaller size and moderate electron-withdrawing nature result in lower lipophilicity compared to CF₃. This compound is synthesized via rotary evaporation of acid methyl esters and used without further purification .
  • Applications : Primarily studied as a phosphonic acid analog inhibitor .
3-(4-Hydroxy-3,5-dinitrophenyl)-propionic Acid Methyl Ester (37c)
  • Structure: Nitro (-NO₂) and hydroxyl (-OH) groups at the 3,5 and 4 positions, respectively.
  • Isolated from Arctic ice bacteria, this compound exhibits antibiotic activity against Clostridium difficile .
  • Applications : Antimicrobial agents in drug discovery .
2-(3-Benzoylphenyl)propionic Acid Methyl Ester (Ketoprofen Methylester)
  • Structure : Benzoyl (-C₆H₅CO-) substituent at the meta position.
  • Properties: The benzoyl group enhances anti-inflammatory activity by stabilizing interactions with cyclooxygenase (COX) enzymes. This compound is a methyl ester derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) .
  • Applications : NSAID prodrugs for improved bioavailability .
Methyl 2-(4-Aminophenyl)propionate
  • Structure: Amino (-NH₂) group at the para position.
  • This compound is available commercially for research purposes .
  • Applications : Intermediate in peptide synthesis or as a building block for bioactive molecules .

Ester Group Modifications

3-Oxo-3-(3-Trifluoromethylphenyl)propionic Acid Ethyl Ester
  • Structure : Ethyl ester and β-keto group.
  • The ethyl ester may confer slower hydrolysis rates compared to methyl esters, prolonging biological activity .
  • Applications : Chelating agents or intermediates in heterocyclic synthesis .
2-(4-sec-Butyl-phenyl)-propionic Acid-Pyrrolidin-2-ylcarbamoyl Methyl Ester
  • Structure : Pyrrolidine carbamate ester linked to ibuprofen’s core.
  • Properties : Enhanced anti-inflammatory activity due to the prodrug design, which masks the carboxylic acid group, reducing gastrointestinal toxicity .
  • Applications : NSAID prodrugs with improved safety profiles .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 2-(3-Trifluoromethyl-phenyl)-propionate methyl ester significantly increases logP compared to fluorine or amino-substituted analogs, enhancing membrane permeability .
  • Solubility : Methyl esters generally exhibit lower aqueous solubility than free acids but higher than ethyl esters due to shorter alkyl chains .
  • Stability: Electron-withdrawing groups (-CF₃, -NO₂) stabilize the ester against hydrolysis, prolonging half-life in vivo .

Biological Activity

2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester, commonly known as a derivative of the propionic acid class, has garnered attention for its potential biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its electronic properties and biological activity. The presence of the methyl ester group also plays a crucial role in its solubility and bioavailability.

Biological Activity Overview

Research indicates that 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

The mechanism through which 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester exerts its effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes and receptors, leading to altered biological responses. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes. A dose-dependent reduction in prostaglandin E2 production was observed, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Cell viability assays conducted on various cancer cell lines revealed that 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester exhibited cytotoxic effects. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating promising anticancer activity.

Case Studies

  • Antibacterial Case Study : In a comparative study involving multiple compounds, 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 25 mm.
  • Anti-inflammatory Case Study : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester?

  • Esterification : Reacting 2-(3-Trifluoromethyl-phenyl)-propionic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid) is a standard method. This follows the general esterification mechanism, where the acid’s carboxyl group reacts with methanol to form the ester and water .
  • Catalytic Hydrogenation : If the unsaturated precursor (e.g., 3-(3-Trifluoromethyl-phenyl)-acrylic acid) is available, catalytic hydrogenation using palladium on charcoal and H₂ can reduce the double bond to yield the propionic acid derivative, which is subsequently esterified .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : To confirm the presence of the trifluoromethyl group (distinct ¹⁹F NMR signals) and ester functionality (δ ~3.6–3.8 ppm for methoxy protons).
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, leveraging the compound’s aromatic and ester chromophores .
    • Physical Properties : Compare observed melting points, boiling points, and LogP values (calculated or experimental) with literature data .

Q. What are the key stability considerations for this ester under different storage conditions?

  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis under acidic or alkaline conditions. Storage in anhydrous environments (e.g., desiccators) at 4°C is recommended to minimize degradation .
  • Light and Oxygen : The trifluoromethylphenyl group may impart photostability, but prolonged exposure to UV light should be avoided. Use amber vials and inert atmospheres (N₂ or Ar) for long-term storage .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) in HPLC or SFC to separate enantiomers. The trifluoromethyl group enhances diastereomeric interactions, improving resolution .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer of the ester, yielding the desired enantiomer. For example, Candida antarctica lipase B has been used for similar esters .

Q. How does the introduction of the trifluoromethyl group influence the compound’s reactivity in further derivatization?

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the phenyl ring, directing electrophilic substitution to the meta position. This can hinder Friedel-Crafts alkylation but facilitate nucleophilic aromatic substitution under specific conditions .
  • Steric Effects : The bulky trifluoromethyl group may slow ester hydrolysis compared to non-fluorinated analogs, as seen in related fluorinated esters .

Q. What in vitro models are appropriate for assessing the metabolic pathways of this compound?

  • Hepatocyte Assays : Primary human hepatocytes or HepG2 cells can identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Monitor ester hydrolysis to the corresponding acid .
  • CYP450 Inhibition Studies : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using fluorometric or LC-MS/MS assays, as fluorinated compounds often modulate CYP activity .

Methodological Notes

  • Stereochemical Analysis : For enantiomeric excess (ee) determination, combine chiral HPLC with circular dichroism (CD) spectroscopy .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation products, focusing on ester hydrolysis and potential aryl fluoride displacement .

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